molecular formula C13H11N3O2S B5724671 5-METHYL-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)-12-OXAZOLE-3-CARBOXAMIDE

5-METHYL-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)-12-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B5724671
M. Wt: 273.31 g/mol
InChI Key: OVBLHPYZLARKOJ-UHFFFAOYSA-N
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Description

5-METHYL-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)-12-OXAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features both benzothiazole and oxazole rings, which are known for their diverse biological activities.

Properties

IUPAC Name

5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-7-4-3-5-10-11(7)14-13(19-10)15-12(17)9-6-8(2)18-16-9/h3-6H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBLHPYZLARKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)-12-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzothiazole Ring: Starting with a precursor such as 2-aminothiophenol, which undergoes cyclization with a suitable aldehyde or ketone to form the benzothiazole ring.

    Formation of Oxazole Ring: The oxazole ring can be synthesized by cyclization of an appropriate α-hydroxy ketone or α-halo ketone with an amide or nitrile.

    Coupling Reactions: The benzothiazole and oxazole intermediates are then coupled through amide bond formation using reagents like carbodiimides (e.g., DCC) or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions could target the oxazole or benzothiazole rings, potentially opening the rings or reducing double bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

5-METHYL-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)-12-OXAZOLE-3-CARBOXAMIDE may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-mercaptobenzothiazole, known for their antimicrobial properties.

    Oxazole Derivatives: Compounds such as 2,5-dimethyl-1,3-oxazole, used in various chemical syntheses.

Uniqueness

5-METHYL-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)-12-OXAZOLE-3-CARBOXAMIDE is unique due to the combination of benzothiazole and oxazole rings, which may confer distinct biological activities and chemical reactivity compared to compounds containing only one of these rings.

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